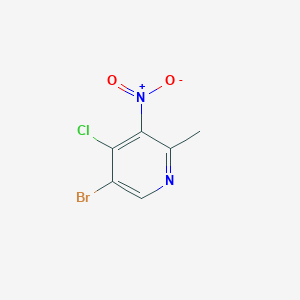

5-Bromo-4-chloro-2-methyl-3-nitropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

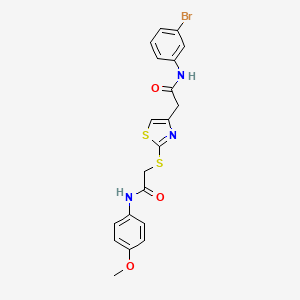

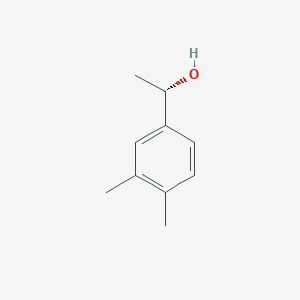

5-Bromo-4-chloro-2-methyl-3-nitropyridine is a chemical compound with the CAS Number: 1805185-07-2 . It has a molecular weight of 251.47 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BrClN2O2/c1-3-6 (10 (11)12)5 (8)4 (7)2-9-3/h2H,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that nitropyridines can undergo a variety of reactions, including electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The compound has a molecular weight of 251.47 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., were not found in the available resources.科学的研究の応用

Molecular Structure and Energy Analysis

Computational calculations of similar compounds, such as 5-bromo-3-nitropyridine-2-carbonitrile, have been utilized to analyze molecular structure and energy, utilizing DFT/B3LYP methods. These studies focus on the UV-Vis spectrum, molecular electrostatic potential (MEP), frontier molecular orbital (FMO) analysis, and donor-acceptor interactions, contributing to the understanding of electron density and organic reactive sites. Such analyses are crucial for evaluating the reactivity and stability of molecules, offering insights into their potential applications in various fields, including medicinal chemistry (K. Arulaabaranam, S. Muthu, G. Mani, A. S. Ben Geoffrey, 2021).

Crystal Engineering and Design

Research into crystal engineering has shown that compounds with similar structures can form molecular tapes mediated via hydrogen and halogen bonds. These structures demonstrate the potential for designing novel crystalline materials by exploiting specific intermolecular interactions, which could have implications for developing new materials with desired properties (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Ion-pair Charge Transfer Complexes

Studies on ion-pair complexes involving similar pyridine derivatives have revealed their potential for intense near-IR absorption, which is significant for applications in photovoltaics and optoelectronics. The synthesis and structural characterization of these complexes contribute to the development of materials with unique electronic and optical properties (Bing-Qian Yao, Jiabao Sun, Zheng-Fang Tian, X. Ren, Dawei Gu, Linjiang Shen, Jingli Xie, 2008).

Photophysical and Optical Properties

Research on the photophysical and optical properties of related bromo-nitropyridine molecules has provided insights into their structural, electronic, vibrational, and optical characteristics. These studies are essential for understanding how these molecules interact with light, which is crucial for their potential use in photonic devices and sensors (B. Gündüz, M. Kurban, 2018).

Synthetic Applications

The synthesis of 5-Bromo-2-nitropyridine from related amines via hydrogen peroxide oxidation demonstrates the compound's relevance in large-scale chemical production. This process highlights the importance of safety and reproducibility in chemical manufacturing, making it a valuable reference for industrial applications involving similar compounds (A. Agosti, G. Bertolini, G. Bruno, C. Lautz, Thomas Glarner, Walter Deichtmann, 2017).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various kinases .

Mode of Action

It’s known that this compound can participate in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an organoboron compound (like our compound) with a halide using a palladium catalyst .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals .

Result of Action

Compounds synthesized using suzuki–miyaura cross-coupling reactions have been used in the development of various pharmaceuticals .

生化学分析

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often through the formation of charge-transfer or π-π complexes .

Molecular Mechanism

It is known to be used as a reactant in the synthesis of MLN0905, a potent and orally bioavailable inhibitor of Polo-like kinase 1 (PLK1) . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

5-bromo-4-chloro-2-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-6(10(11)12)5(8)4(7)2-9-3/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVUIXREVCHABT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Hydroxy-2-methylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998987.png)

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

![2-(4-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2998995.png)

![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)

![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanol](/img/structure/B2999007.png)